Cas no 330472-50-9 (1H-Benzimidazole-2-methanol,5-amino-1-methyl-)

1H-Benzimidazole-2-methanol,5-amino-1-methyl- is a benzimidazole derivative characterized by the presence of an amino group at the 5-position and a hydroxymethyl group at the 2-position, with a methyl substitution on the nitrogen at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups enable further derivatization, making it valuable for constructing complex heterocyclic systems. The amino and hydroxymethyl moieties enhance reactivity, facilitating selective modifications. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its structural features are advantageous for designing biologically active molecules, including potential enzyme inhibitors or receptor modulators.
1H-Benzimidazole-2-methanol,5-amino-1-methyl- structure
330472-50-9 structure
Product Name:1H-Benzimidazole-2-methanol,5-amino-1-methyl-
CAS No:330472-50-9
MF:C9H11N3O
MW:177.203141450882
CID:301710
PubChem ID:867664
Update Time:2025-08-03

1H-Benzimidazole-2-methanol,5-amino-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-methanol,5-amino-1-methyl-
    • 1H-Benzimidazole-2-methanol,5-amino-1-methyl-(9CI)
    • (5-AMINO-1-METHYL-1H-BENZOIMIDAZOL-2-YL)-METHANOL
    • (5-amino-1-methylbenzimidazol-2-yl)methanol
    • BB 0217010
    • DTXSID70357770
    • SMR000103706
    • 5-amino-1-methyl-1h-benzimidazole-2-methanol
    • Oprea1_493366
    • Oprea1_706772
    • HMS2476C21
    • CHEMBL1728518
    • MLS000107742
    • 330472-50-9
    • VS-03411
    • Cambridge id 5663043
    • (5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
    • AKOS000111803
    • SDCCGMLS-0041221.P002
    • HMS1686M02
    • MDL: MFCD01073115
    • Inchi: 1S/C9H11N3O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5,10H2,1H3
    • InChI Key: ZPELHGDYBGCOKX-UHFFFAOYSA-N
    • SMILES: OCC1=NC2C=C(C=CC=2N1C)N

Computed Properties

  • Exact Mass: 177.09033
  • Monoisotopic Mass: 177.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 64.1Ų

Experimental Properties

  • PSA: 64.07
  • LogP: 1.22900

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Additional information on 1H-Benzimidazole-2-methanol,5-amino-1-methyl-

1H-Benzimidazole-2-methanol,5-amino-1-methyl (CAS No. 330472-50-9): A Comprehensive Overview

1H-Benzimidazole-2-methanol,5-amino-1-methyl, also known by its CAS registry number 330472-50-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and material science. The structure of this compound is characterized by a benzimidazole ring system with a methoxy group at position 2 and an amino group at position 5, along with a methyl substituent at position 1. These functional groups contribute to its unique chemical properties and potential biological activities.

The synthesis of 1H-Benzimidazole-2-methanol,5-amino-1-methyl involves a series of well-established organic reactions, including nucleophilic aromatic substitution and cyclization processes. Recent advancements in catalytic methods have enabled the efficient preparation of this compound with high yields and excellent selectivity. Researchers have also explored green chemistry approaches to minimize environmental impact during its synthesis, aligning with the growing emphasis on sustainable chemical practices.

From a pharmacological perspective, 1H-Benzimidazole-2-methanol,5-amino-1-methyl has shown promising activity in various biological assays. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving the inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound has exhibited moderate anti-tumor properties in vitro, suggesting its potential role in cancer therapy. Recent research has focused on optimizing its bioavailability through structural modifications, such as the introduction of lipophilic groups or prodrug strategies.

In terms of applications, 1H-Benzimidazole-2-methanol,5-amino-1-methyl has been explored for its utility in drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for use in targeted drug delivery or imaging agents. Furthermore, the compound has been investigated for its role in enzyme inhibition studies, providing insights into its interactions with key biological targets.

The study of CAS No. 330472-50-9 continues to evolve with advancements in computational chemistry and high-throughput screening techniques. Computational models have been employed to predict its binding affinities to various protein targets, aiding in the rational design of more potent derivatives. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated research into its therapeutic potential.

In conclusion, 1H-Benzimidazole-2-methanol,5-amino-1-methyl (CAS No. 330472-50-9) stands as a valuable molecule in contemporary chemical research. Its versatile structure and diverse functional groups make it a compelling candidate for further exploration in both academic and industrial settings. As research progresses, this compound is expected to contribute significantly to the development of novel therapeutic agents and advanced materials.

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